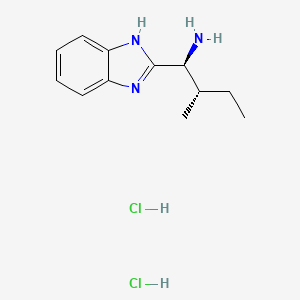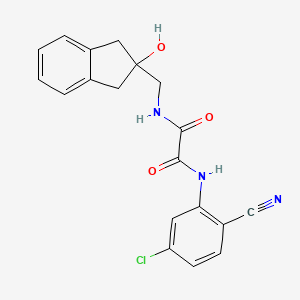![molecular formula C16H13N7O2S B3016739 N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 891111-26-5](/img/structure/B3016739.png)
N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a pyridine ring, a triazolo-pyridazine ring, and a thioacetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a cycloaddition reaction, and the pyridine ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The sulfur atom in the thioacetamide group could potentially act as a site for coordination to metal ions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the isoxazole ring might be susceptible to reactions such as ring-opening, while the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the presence of aromatic rings could give it UV-visible absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Exploration
Heterocyclic compounds play a significant role in the development of new therapeutic agents and materials due to their diverse biological activities. The synthesis of various heterocycles incorporating a thiadiazole moiety, for instance, has shown potential in creating insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This approach involves synthesizing a range of compounds, including pyrrole, pyridine, and triazolo[4,3-a]pyridine derivatives, and assessing their biological activities (Fadda et al., 2017).
Antimicrobial and Antifungal Properties
The development of new antimicrobial agents is crucial in combating resistant microbial strains. Research into thienopyrimidine derivatives, for instance, has uncovered compounds with pronounced antimicrobial activity. These compounds were synthesized through a series of chemical reactions, showcasing the versatility of heterocyclic chemistry in generating bioactive molecules (Bhuiyan et al., 2006).
Antihistaminic and Anti-inflammatory Activities
Research into eosinophil infiltration inhibitors with antihistaminic activity has led to the discovery of fused pyridazine compounds. These compounds, when designed with specific substituents, exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This dual activity makes them potential candidates for treating allergic reactions and inflammatory diseases (Gyoten et al., 2003).
Exploration of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, demonstrates the ongoing search for new therapeutic agents. These compounds, synthesized through a series of reactions starting from chloropyridine carboxylic acids, were subjected to pharmacological activity studies, showcasing the potential of heterocyclic chemistry in drug discovery (Karpina et al., 2019).
Amplification of Anticancer Agents
In the pursuit of enhancing the efficacy of anticancer agents, research has focused on synthesizing derivatives of heterocyclic compounds that act as amplifiers of existing drugs. Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been studied for their activity in amplifying the effects of drugs like phleomycin against bacterial strains, indicating potential applications in cancer therapy (Brown et al., 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-3-2-12(21-23(14)16)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZOYPUTVFEDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

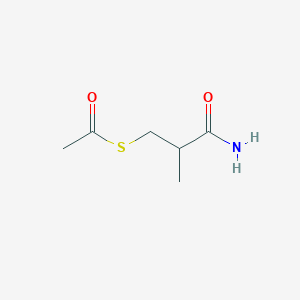
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)
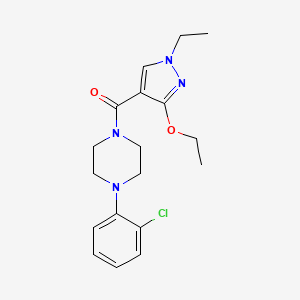
![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)
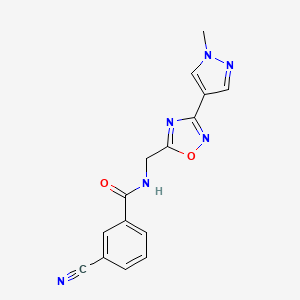
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
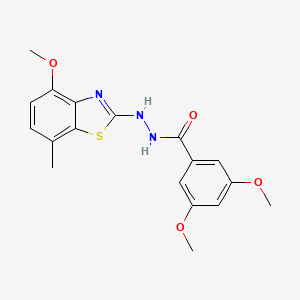
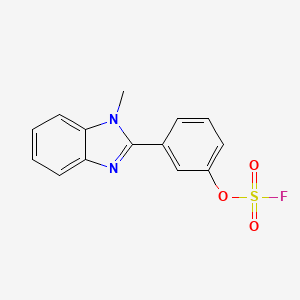
![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)
